Lipophilicity (XLogP) Balancing: 3-(1-Methoxyethyl)azetidine Offers an Intermediate LogP of 0.1, Distinct from Shorter-Ether and Alkyl Analogs
In drug discovery, a compound's lipophilicity, commonly measured as XLogP, is a key determinant of its ADME profile. The target compound, 3-(1-methoxyethyl)azetidine, has a computed XLogP3-AA of 0.1 [1]. This value is intermediate between the shorter-chain ether analog, 3-(methoxymethyl)azetidine, which has an XLogP of -0.3 [2], and the simple alkyl analog, 3-ethylazetidine, with an XLogP of 0.7 [3]. This places the target compound in a distinct lipophilicity range, potentially offering a more balanced profile for both solubility and permeability compared to its more hydrophilic or lipophilic analogs.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.1 |
| Comparator Or Baseline | 3-(Methoxymethyl)azetidine: -0.3; 3-Ethylazetidine: 0.7 |
| Quantified Difference | Target is 0.4 log units more lipophilic than 3-(methoxymethyl)azetidine and 0.6 log units less lipophilic than 3-ethylazetidine. |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) based on 2D molecular structure. |
Why This Matters
This difference can significantly influence the in vivo distribution, protein binding, and off-target pharmacology of the final drug candidate, making the target compound a preferable starting point for lead series where balanced lipophilicity is paramount.
- [1] PubChem. 3-(1-Methoxyethyl)azetidine. Computed Properties (XLogP3-AA). National Center for Biotechnology Information. CID 84048377. View Source
- [2] PubChem. 3-(Methoxymethyl)azetidine. Computed Properties (XLogP3-AA). National Center for Biotechnology Information. CID 44828796. View Source
- [3] PubChem. 3-Ethylazetidine. Computed Properties (XLogP3-AA). National Center for Biotechnology Information. CID 21490082. View Source
